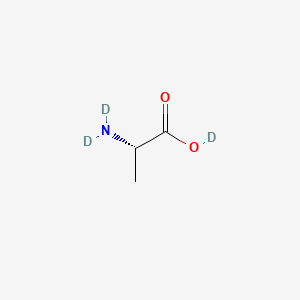

L-Alanine-N,N,O-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Alanine-N,N,O-D3: is a deuterated form of L-alanine, an amino acid that plays a crucial role in various biological processes. The deuterium atoms replace the hydrogen atoms in the amino group, carboxyl group, and the side chain, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine-N,N,O-D3 typically involves the incorporation of deuterium atoms into the L-alanine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of catalysts like palladium on carbon (Pd/C) to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the amino acid during biosynthesis. The fermentation process is optimized to achieve high yields and purity of the deuterated compound .

Analyse Des Réactions Chimiques

Types of Reactions: L-Alanine-N,N,O-D3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form pyruvate in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form alaninol using reducing agents like sodium borohydride (NaBH4).

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups using reagents like nitrous acid (HNO2).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Nitrous acid (HNO2) under acidic conditions to form diazonium salts, which can further react to form various substituted products.

Major Products Formed:

Oxidation: Pyruvate

Reduction: Alaninol

Substitution: Various substituted alanine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Metabolic Research

L-Alanine plays a crucial role in various metabolic pathways. The deuterated variant, L-Alanine-N,N,O-D3, is particularly useful for quantifying L-alanine levels in biological samples through techniques like gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS).

- Quantification of Metabolites : this compound serves as an internal standard for quantifying L-alanine concentrations in clinical samples. This is important in understanding the dysregulation of L-alanine metabolism associated with conditions such as diabetes and metabolic syndrome .

- Gluconeogenesis Studies : As a precursor in gluconeogenesis, this compound can be used to trace metabolic pathways involving glucose production from non-carbohydrate sources. Its incorporation into metabolic studies helps elucidate the dynamics of energy metabolism under various physiological conditions .

Radiation Physics and Chemistry

Recent studies have investigated the behavior of deuterated alanine under radiation exposure, particularly soft X-ray irradiation.

- Radical Formation Analysis : Research utilizing this compound has demonstrated its capacity to form radicals when subjected to soft X-ray irradiation. The electron spin resonance (ESR) technique revealed significant changes in radical species, indicating higher radical densities compared to traditional gamma irradiation . This property is essential for studying radiation effects on biological systems and materials.

- Mechanisms of Radical Recombination : The radical-radical recombination processes observed during irradiation provide insights into the reaction mechanisms that occur in biological tissues when exposed to radiation. These findings are vital for developing protective measures against radiation damage in medical applications .

Case Study 1: Metabolic Dysregulation

A study highlighted the association between dysregulated L-alanine metabolism and various disease states, including diabetes and metabolic syndrome. By employing this compound as an internal standard, researchers were able to quantify changes in L-alanine levels in patients, providing insights into potential biomarkers for these conditions .

Case Study 2: Radiation Effects on Biological Samples

Another investigation focused on the radical formation from this compound during soft X-ray exposure. The study utilized ESR spectroscopy to monitor changes over time, revealing significant insights into radical dynamics that could inform future research on radiation therapy and its effects on living tissues .

Data Table: Summary of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Metabolic Research | Quantification of L-alanine levels; tracing gluconeogenesis pathways | GC-MS, LC-MS |

| Radiation Physics | Analysis of radical formation under soft X-ray exposure | Electron Spin Resonance (ESR) |

| Clinical Case Studies | Investigating metabolic dysregulation associated with diseases | Clinical Biochemistry |

Mécanisme D'action

The mechanism of action of L-Alanine-N,N,O-D3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms in the compound provide unique insights into the reaction mechanisms and kinetics of enzyme-catalyzed processes. The molecular targets include enzymes involved in amino acid metabolism, such as alanine transaminase and alanine dehydrogenase. The pathways involved include the glucose-alanine cycle and the tricarboxylic acid cycle .

Comparaison Avec Des Composés Similaires

L-Alanine: The non-deuterated form of L-Alanine-N,N,O-D3, which is widely present in proteins and involved in various metabolic processes.

D-Alanine: The D-isomer of alanine, which is found in bacterial cell walls and has different biological functions compared to L-alanine.

β-N-Methylamino-L-Alanine (BMAA): A non-proteinogenic amino acid that has been implicated in neurodegenerative diseases.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide enhanced resolution and sensitivity in NMR studies and allow for the tracing of metabolic pathways with greater accuracy.

Activité Biologique

L-Alanine-N,N,O-D3, a deuterated form of the amino acid L-alanine, is of significant interest in biochemical and pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and implications in various fields, supported by data tables and case studies.

1. Synthesis of this compound

This compound can be synthesized through various chemical reactions involving deuterated precursors. The process typically involves the substitution of hydrogen atoms with deuterium, resulting in a compound that retains the properties of L-alanine while allowing for distinct tracking in metabolic studies. The synthesis method is crucial for ensuring the purity and isotopic labeling necessary for biological assays.

2.1 Metabolic Pathways

L-Alanine plays a pivotal role in several metabolic pathways, including gluconeogenesis and amino acid metabolism. The N,N,O-D3 variant may influence these pathways differently due to its isotopic labeling, which can affect enzyme kinetics and substrate interactions.

- Gluconeogenesis : L-Alanine is a key substrate for gluconeogenesis, particularly during fasting or intense exercise. Studies have shown that isotopically labeled alanine can provide insights into glucose production rates in vivo.

2.2 Neuroprotective Effects

Recent research indicates that alanine derivatives may exhibit neuroprotective properties. For instance, studies on β-methylamino-L-alanine (BMAA), a neurotoxin related to L-alanine, suggest that modifications in alanine's structure can alter its neuroactivity:

- Case Study : In a study examining the effects of various amino acids on neuronal health, it was found that certain alanine derivatives could mitigate oxidative stress in neuronal cells, potentially reducing the risk of neurodegenerative diseases .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell proliferation and differentiation:

| Study | Cell Type | Observed Effect |

|---|---|---|

| Osteoblasts | Sustained levels of 1,25(OH)2D3; inhibited CYP24A1 | |

| Hepatic Cells | Altered enzyme activity related to liver function |

These findings indicate that this compound may have applications in bone health and liver function modulation.

3.2 In Vivo Studies

In vivo experiments have shown varied effects of L-alanine derivatives on metabolic health:

- Hypervitaminosis D Effects : A study on vitamin D3's impact on liver function highlighted how alanine metabolism could be affected by high doses of vitamin D, suggesting a complex interplay between these compounds .

4. Implications in Health and Disease

The biological activity of this compound has potential implications for various health conditions:

- Metabolic Disorders : Given its role in gluconeogenesis, this compound may be beneficial for metabolic disorders such as diabetes.

- Neurological Health : The neuroprotective effects observed in modified alanines suggest potential therapeutic applications in neurodegenerative diseases.

5. Conclusion

This compound represents a fascinating area of research with implications across metabolic health and neuroprotection. Its unique isotopic labeling allows for advanced studies into its biological activity and potential therapeutic uses. Continued research is essential to fully elucidate its mechanisms and applications in health science.

Propriétés

IUPAC Name |

deuterio (2S)-2-(dideuterioamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i/hD3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-QTTZAROQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[C@@H](C)C(=O)O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.